Foradil

Description

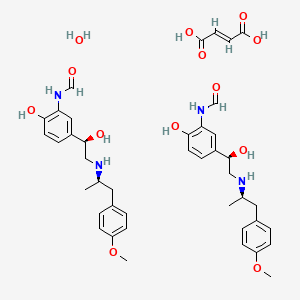

Structure

3D Structure of Parent

Properties

Molecular Formula |

C42H54N4O13 |

|---|---|

Molecular Weight |

822.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate |

InChI |

InChI=1S/2C19H24N2O4.C4H4O4.H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;;2-1+;/t2*13-,19+;;/m11../s1 |

InChI Key |

BPXZSHHCUKRDHD-HTLUESNNSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

Foradil's Interaction with Beta-2 Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foradil (formoterol) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is rooted in its high affinity and selectivity for the β2-AR, leading to potent and sustained bronchodilation. This guide provides an in-depth technical overview of the mechanism of action of formoterol (B127741) at the molecular, cellular, and tissue levels. It includes a summary of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Molecular Mechanism of Action

Formoterol is a potent and selective agonist at β2-adrenoceptors.[2] Its long duration of action, exceeding 12 hours, is attributed to its moderate lipophilicity, which allows it to form a depot in the cell membrane, providing a sustained release of the drug to the vicinity of the receptor.[3][4]

Upon binding to the β2-AR, formoterol induces a conformational change in the receptor, leading to the activation of the coupled heterotrimeric Gs protein.[5] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6][7] This elevation in intracellular cAMP is the critical second messenger in the signaling cascade.[7]

Increased cAMP levels lead to the activation of Protein Kinase A (PKA).[8] PKA, in turn, phosphorylates several downstream targets within the airway smooth muscle cells. A key target is the myosin light chain kinase (MLCK), which is inhibited upon phosphorylation. This inhibition prevents the phosphorylation of myosin light chains, a crucial step for muscle contraction. PKA also acts on various ion channels, leading to a decrease in intracellular calcium concentrations. The cumulative effect of these actions is the relaxation of the airway smooth muscle, resulting in bronchodilation.[9]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by formoterol binding to the β2-adrenoceptor.

Caption: Formoterol-induced β2-adrenoceptor signaling pathway.

Quantitative Pharmacological Data

The affinity, potency, and selectivity of formoterol for the β2-adrenoceptor have been extensively characterized. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Binding Affinity (pKi) of Formoterol and Other Beta-Agonists for Beta-1 and Beta-2 Adrenoceptors

| Compound | pKi (β1) | pKi (β2) | Selectivity (β2 vs. β1) | Reference(s) |

| Formoterol | 6.25 ± 0.06 | 8.2 ± 0.09 | ~89-fold | [10][11] |

| Salmeterol | 5.7 ± 0.04 | 8.3 ± 0.04 | ~398-fold | [10][11] |

| Arformoterol | - | 8.54 | - | [11] |

| Indacaterol | 7.36 | 5.48 | ~0.013-fold | [11] |

| Albuterol | 4.71 ± 0.16 | 5.83 ± 0.06 | ~13-fold | [10] |

| Fenoterol | 5.67 ± 0.05 | 6.33 ± 0.07 | ~4.6-fold | [10] |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKi values.[11]

Table 2: Functional Potency (pD2 / pEC50) and Efficacy of Formoterol and Other Beta-Agonists

| Compound | Assay | pD2 / pEC50 | Relative Efficacy (% of Isoproterenol) | Reference(s) |

| Formoterol | Guinea Pig Tracheal Relaxation | 8.9 ± 0.03 | 86 ± 5% | [10] |

| Salmeterol | Guinea Pig Tracheal Relaxation | 9.2 ± 0.03 | 62 ± 3% | [10] |

| Albuterol | Guinea Pig Tracheal Relaxation | ~7.0 | Equally efficacious to Formoterol | [10] |

| Fenoterol | Guinea Pig Tracheal Relaxation | ~8.0 | > 90% | [10] |

| Isoproterenol | Guinea Pig Tracheal Relaxation | ~8.0 | > 90% | [10] |

| Formoterol | cAMP Accumulation (U937 cells) | 9.61 ± 0.12 | - | [12] |

| Salbutamol | cAMP Accumulation (U937 cells) | 6.95 ± 0.07 | - | [12] |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of its own maximal effect.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of formoterol for the β2-adrenoceptor using a competitive binding assay with a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).[2][5]

3.1.1. Materials

-

Cell membranes expressing human β2-adrenoceptors (e.g., from CHO-K1 or HEK293 cells).[13]

-

Radioligand: [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol.[2][5]

-

Unlabeled Ligand: Formoterol fumarate.

-

Non-specific binding control: Propranolol (1-10 µM).[13]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

3.1.2. Procedure

-

Membrane Preparation: Homogenize cells expressing β2-adrenoceptors in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of propranolol.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of formoterol.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the formoterol concentration. Determine the IC50 value (the concentration of formoterol that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

cAMP Accumulation Assay

This protocol outlines a method to measure the functional agonism of formoterol by quantifying the increase in intracellular cAMP levels.

3.2.1. Materials

-

Cells expressing human β2-adrenoceptors (e.g., HEK293 or CHO-K1 cells).[7][13]

-

Formoterol fumarate.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]

-

Stimulation Buffer (e.g., HBSS or DMEM).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell culture plates (e.g., 96-well or 384-well).

3.2.2. Procedure

-

Cell Culture: Plate the cells in the appropriate culture plates and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add varying concentrations of formoterol to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.[14]

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration using the assay kit's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the formoterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of formoterol that produces 50% of the maximal response) and the Emax (maximal effect).

Isolated Organ Bath for Airway Smooth Muscle Relaxation

This protocol describes a functional assay to measure the relaxant effect of formoterol on pre-contracted airway smooth muscle tissue.

3.3.1. Materials

-

Animal tissue (e.g., guinea pig trachea or rat bronchi).

-

Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.

-

Contractile agonist (e.g., methacholine (B1211447) or histamine).

-

Formoterol fumarate.

-

Isolated organ bath system with force-displacement transducers.

3.3.2. Experimental Workflow Diagram

References

- 1. Human Airway Contraction and Formoterol-Induced Relaxation Is Determined by Ca2+ Oscillations and Ca2+ Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toolify.ai [toolify.ai]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effects of (R,R)- and (R,R/S,S)-Formoterol on Airway Relaxation and Contraction in an Experimental Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

- 8. atsjournals.org [atsjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. sketchviz.com [sketchviz.com]

- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 13. youtube.com [youtube.com]

- 14. scireq.com [scireq.com]

formoterol fumarate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol (B127741) fumarate (B1241708) is a potent and selective long-acting beta-2 adrenergic receptor (β₂-AR) agonist used clinically in the management of bronchoconstriction associated with asthma and chronic obstructive pulmonary disease (COPD).[1] Its rapid onset and extended duration of action, lasting up to 12 hours, make it a cornerstone in respiratory therapy.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and analytical methodologies for formoterol fumarate.

Chemical Structure and Properties

Formoterol, chemically known as (RR,SS)-N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl) propan-2-ylamino]ethyl] phenyl]formamide, is administered as a fumarate salt.[2] The molecule possesses two chiral centers, and the clinically utilized form is a racemic mixture of the (R,R)- and (S,S)-enantiomers.[3] The desired bronchodilatory effects are primarily attributed to the (R,R)-enantiomer.[4]

The chemical structure of formoterol consists of a formanilide (B94145) headgroup attached to a phenylethanolamine core, which is crucial for its interaction with the β₂-AR.

Physicochemical Properties

Formoterol fumarate is a white to yellowish crystalline powder. Its solubility and other key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | (C₁₉H₂₄N₂O₄)₂ · C₄H₄O₄ | [5] |

| Molecular Weight | 804.9 g/mol | [5] |

| Water Solubility | 1.16 ± 0.02 mg/mL (at 25 °C) | [6] |

| Solubility in other solvents | Soluble in methanol; sparingly soluble in ethanol (B145695) and 2-propanol; practically insoluble in acetone, acetonitrile (B52724), and diethyl ether. | [6] |

| pKa | 7.9 (Phenol), 9.2 (Amine) | [6] |

| Log D (pH 7.0) | 0.070 | [6] |

Pharmacology

Mechanism of Action

Formoterol exerts its therapeutic effect by acting as a potent agonist at β₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle cells of the airways.[1]

Binding of formoterol to the β₂-AR activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase.[7] This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[7]

Pharmacological Properties

The pharmacological activity of formoterol is characterized by its high affinity and selectivity for the β₂-AR. The (R,R)-enantiomer possesses a significantly higher binding affinity compared to the (S,S)-enantiomer.

| Parameter | Value | Receptor/Tissue Source | Reference(s) |

| (R,R)-Formoterol Binding Affinity (Ki) | 2.9 nM | Human β₂-adrenoceptor | [4] |

| (S,S)-Formoterol Binding Affinity (Ki) | 3100 nM | Human β₂-adrenoceptor | [4] |

| Racemic Formoterol Binding Affinity (KD) | 7.6 nM | Guinea pig lung β₂-adrenoceptors | [8] |

| Receptor Selectivity (β₂ vs β₁; pKi) | 8.2 vs 6.25 | Guinea pig tissues | [8] |

| Functional Potency (pD₂) | 8.9 ± 0.03 | Guinea pig tracheal spirals | [8] |

| Functional Efficacy (vs Isoproterenol) | ~90% | Cell-based cAMP assay | [7] |

Pharmacokinetics

Following inhalation, formoterol is rapidly absorbed, with peak plasma concentrations typically observed within minutes. It is primarily metabolized in the liver via glucuronidation and O-demethylation.

| Parameter | Value (following inhalation) | Dose & Population | Reference(s) |

| Tmax (Time to Peak Plasma Conc.) | ~5 minutes | 120 µg single dose, healthy subjects | [2] |

| Cmax (Peak Plasma Conc.) | 92 pg/mL | 120 µg single dose, healthy subjects | [2] |

| Mean Plasma Concentrations | 4.0 - 17.3 pg/mL | 12-24 µg BID, COPD patients | [2] |

| Terminal Elimination Half-life (t½) | ~7 - 10 hours | Various studies | [2] |

| Protein Binding | 61% to 64% | N/A | [2] |

| Metabolism | Direct glucuronidation, O-demethylation | N/A | [2] |

| Excretion | Urine (as unchanged drug and metabolites) | N/A | [2] |

Experimental Protocols

Accurate quantification and characterization of formoterol fumarate are critical for quality control and research. Below are detailed protocols for key analytical and pharmacological assays.

Analytical Methods

This method is widely used for the quantification of formoterol fumarate in bulk drug and pharmaceutical dosage forms.[9]

-

Instrumentation: HPLC system with UV or PDA detector.

-

Column: Inertsil C18 (150 x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of 0.01M sodium phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 214 nm.[9]

-

Injection Volume: 20 µL.

-

Procedure:

-

Standard Preparation: Prepare a stock solution of formoterol fumarate dihydrate in the mobile phase (e.g., 100 µg/mL). Prepare a series of working standards (e.g., 2-7 µg/mL) by diluting the stock solution.[9]

-

Sample Preparation: For dosage forms (e.g., capsules), accurately weigh the powder equivalent to a known amount of formoterol, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter. Dilute to a final concentration within the calibration range.[9]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the concentration of formoterol in the sample by comparing its peak area to the calibration curve generated from the standards.[9]

-

A simple and economical method for the estimation of formoterol fumarate in bulk form.[9]

-

Instrumentation: UV-Visible Spectrophotometer.

-

Solvent: Phosphate buffer (pH 3.0).[9]

-

Detection Wavelength (λmax): 214 nm.[9]

-

Procedure:

-

Standard Preparation: Prepare a stock solution of formoterol fumarate dihydrate in phosphate buffer (pH 3.0). From this, prepare a series of dilutions to create a calibration curve (e.g., 2-12 µg/mL).[9]

-

Analysis: Measure the absorbance of each standard solution at 214 nm against a phosphate buffer blank.

-

Quantification: Plot absorbance versus concentration to generate a calibration curve. Measure the absorbance of the sample solution and determine its concentration from the curve.

-

Pharmacological Assays

This assay determines the binding affinity (Ki) of formoterol for the β₂-AR by measuring its ability to compete with a radiolabeled ligand.[3]

-

Materials:

-

Membrane Preparation: Cell membranes from a cell line overexpressing the human β₂-AR (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity β₂-AR antagonist, such as [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP).[3]

-

Competitor: Formoterol fumarate.

-

Non-specific Control: A high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).[3]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[3]

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and serial dilutions of formoterol.

-

Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[8]

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the formoterol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

-

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Foradil (Formoterol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foradil (formoterol) is a long-acting beta-2 adrenergic agonist (LABA) utilized clinically for the management of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to induce bronchodilation through the activation of a well-defined cellular signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms initiated by formoterol (B127741), focusing on the core signaling pathways. It includes a detailed presentation of quantitative data, step-by-step experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate further research and drug development in this area.

Core Mechanism of Action: The β2-Adrenergic Receptor Pathway

Formoterol is a potent and selective agonist for the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of airway smooth muscle cells.[1][2][3] The binding of formoterol to the β2AR initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[1] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1][3][4][5][6] This results in a significant increase in intracellular cAMP levels.[1][7]

The elevation in intracellular cAMP is the central event in formoterol's mechanism of action, leading to the activation of Protein Kinase A (PKA).[1][7] PKA, a cAMP-dependent protein kinase, subsequently phosphorylates various downstream target proteins, ultimately causing a decrease in intracellular calcium levels and leading to the relaxation of airway smooth muscle, resulting in bronchodilation.[8][9] One of the key substrates of PKA in this pathway is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation, can modulate the expression of genes involved in inflammation and cell proliferation.[1][10][11]

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of formoterol with the β2AR and its effect on downstream signaling.

Table 1: Receptor Binding Affinity of Formoterol

| Compound | Receptor Source | Radioligand | Binding Affinity (Ki/Kd) (nM) | Reference |

| (R,R)-Formoterol | Human β2-adrenoceptor | [¹²⁵I]-Iodocyanopindolol | 2.9 | [12] |

| Formoterol | Guinea pig lung membranes | [3H]ICI 118,551 | 7.6 | [12][13] |

Table 2: Functional Potency of Formoterol in cAMP Accumulation

| Ligand | Cell Type | Parameter | Value | Reference |

| Formoterol | Human A431 cells | pEC50 | 8.1 | [1] |

| Formoterol | Human A431 cells | EC50 (nM) | 7.94 | [1] |

| Formoterol | U937 cells | EnC50 (nM) | 0.37 ± 0.22 | [14] |

| Formoterol | ~1 | ~90% | High | [9] |

*pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).[1] EnC50 is the concentration to show 50% induction over baseline.[14] Emax is the maximal response relative to the full agonist Isoproterenol.[9]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.[12]

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.[12]

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Iodocyanopindolol), and varying concentrations of the unlabeled competitor (formoterol).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Intracellular cAMP Accumulation Assay (HTRF)

This assay measures the intracellular accumulation of cAMP in response to β2AR stimulation.[15]

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line stably expressing the human β2AR (e.g., CHO-K1) to ~80-90% confluency.

-

Harvest and resuspend the cells in assay buffer.

-

Plate a specific number of cells (e.g., 1,500 cells/well) into a 384-well assay plate.[15]

-

-

Agonist Stimulation:

-

Prepare serial dilutions of formoterol in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[1][15]

-

Add the agonist solutions to the cells.

-

Incubate the plate at room temperature for a specified time (e.g., 15-60 minutes) to allow for cAMP production.[1][15]

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody).[15]

-

Incubate to allow the competitive immunoassay to reach equilibrium.[15]

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).[15]

-

-

Data Analysis:

-

Calculate the HTRF ratio.

-

Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[15]

-

Western Blot Analysis for PKA Substrate Phosphorylation

This protocol is a generalized method for detecting the phosphorylation of PKA substrates, indicative of PKA activation.[1]

Methodology:

-

Cell Treatment and Lysis:

-

Culture and treat cells with formoterol as described in the cAMP assay.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

-

CRE/CREB Reporter Gene Assay

This assay monitors the transcriptional activity of CREB.[16][17]

Methodology:

-

Cell Transfection:

-

Cell Treatment:

-

After an appropriate incubation period to allow for reporter gene expression, treat the cells with varying concentrations of formoterol.

-

-

Luciferase Assay:

-

Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity against the logarithm of the formoterol concentration to generate a dose-response curve and determine the EC50.

-

Visualizations

Caption: The core signaling pathway activated by this compound (formoterol).

Caption: Workflow for an intracellular cAMP accumulation assay.

Caption: Workflow for Western blot analysis of PKA substrate phosphorylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 4. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. benchchem.com [benchchem.com]

- 10. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression of CREB-binding protein and peroxisome proliferator-activated receptor gamma during formoterol or formoterol and corticosteroid therapy of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. benchchem.com [benchchem.com]

- 16. resources.amsbio.com [resources.amsbio.com]

- 17. bpsbioscience.com [bpsbioscience.com]

Foradil (Formoterol): A Deep Dive into Receptor Binding Affinity and Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Foradil, with the active ingredient formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) renowned for its rapid onset and prolonged duration of action in the treatment of asthma and chronic obstructive pulmonary disease (COPD). A comprehensive understanding of its interaction with the beta-2 adrenergic receptor (β2AR) is paramount for the development of novel respiratory therapeutics. This technical guide provides a detailed examination of the receptor binding affinity and kinetics of formoterol, supported by quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular mechanisms.

Receptor Binding Affinity

The affinity of formoterol for the β2AR is a key determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The pKi, the negative logarithm of the Ki, is also frequently used.

Quantitative Binding Affinity Data

The following table summarizes the binding affinity of formoterol for the human beta-2 adrenergic receptor, as determined in various studies. It is important to note that variations in experimental conditions, such as the radioligand and tissue/cell preparation used, can influence the reported values.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| pKi | 8.2 ± 0.09 | Guinea Pig Lung | [125I]iodocyanopindolol | [1] |

| Ki | ~6.3 nM | Guinea Pig Lung | [125I]iodocyanopindolol | [1] |

| pKh | 9.6 ± 0.4 | Guinea Pig Bronchial Membranes | [125I]iodocyanopindolol | [1] |

| pD2 | 8.9 ± 0.03 | Guinea Pig Tracheal Spirals | - | [1] |

Note: pKh refers to the high-affinity binding state. pD2 is the negative logarithm of the agonist concentration that produces 50% of the maximal effect and is a measure of potency.

Receptor Binding Kinetics

The kinetics of formoterol's interaction with the β2AR, specifically its association (kon) and dissociation (koff) rate constants, are crucial for understanding its rapid onset and long duration of action. A fast association rate contributes to the quick relief of symptoms, while a slow dissociation rate leads to sustained receptor activation.

Quantitative Binding Kinetics Data

The following table presents the kinetic parameters for formoterol binding to the human beta-2 adrenergic receptor.

| Parameter | Value | Unit | Method | Reference |

| kon (Association Rate) | 2.15 x 10⁸ | M⁻¹min⁻¹ | Competition Kinetic Binding Assay | [2] |

| koff (Dissociation Rate) | 3.29 | min⁻¹ | Competition Kinetic Binding Assay | [2] |

| Residence Time (1/koff) | ~18 seconds | - | Calculated | [2] |

While the calculated residence time from this kinetic study is relatively short, the prolonged clinical effect of formoterol is also attributed to its moderate lipophilicity, allowing it to partition into the cell membrane and act as a depot, slowly releasing to bind to the receptor over time.[3]

Experimental Protocols

The determination of binding affinity and kinetics relies on precise experimental methodologies. The following sections detail the protocols for key assays.

Competitive Radioligand Binding Assay for Determining Ki

This assay measures the affinity of an unlabeled ligand (formoterol) by its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membranes from cells or tissues expressing the β2AR (e.g., CHO-K1 cells stably transfected with the human β2AR, guinea pig lung membranes).

-

Radioligand: A high-affinity β2AR antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP).

-

Unlabeled Ligand: Formoterol fumarate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation (e.g., 20-50 µg of protein).

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Varying concentrations of formoterol (typically spanning several orders of magnitude).

-

For non-specific binding wells, add the non-specific binding control instead of formoterol.

-

For total binding wells, add assay buffer instead of formoterol.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the formoterol concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of formoterol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Kinetic Binding Assay for Determining kon and koff

These assays measure the rate at which a ligand binds to and dissociates from the receptor.

Association Rate (kon) Determination:

-

Assay Setup: Mix the receptor preparation and a fixed concentration of radioligand at time zero.

-

Time Course: At various time points, terminate the binding reaction by rapid filtration and measure the amount of bound radioligand.

-

Data Analysis: Plot the specific binding against time. The association rate constant (kon) can be determined by fitting the data to a one-phase association equation.

Dissociation Rate (koff) Determination:

-

Equilibrium Binding: Incubate the receptor preparation with the radioligand until equilibrium is reached.

-

Initiate Dissociation: At time zero, initiate dissociation by either:

-

Dilution: A large dilution of the reaction mixture.

-

Antagonist Addition: Adding a high concentration of a non-radiolabeled antagonist.

-

-

Time Course: At various time points, measure the amount of radioligand that remains bound to the receptor.

-

Data Analysis: Plot the natural logarithm of the percentage of binding remaining against time. The slope of the resulting line is equal to -koff. The dissociation half-life (t₁/₂) can be calculated as ln(2)/koff.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental processes discussed.

References

- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Slow receptor dissociation is not a key factor in the duration of action of inhaled long-acting β2-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Preclinical Profile of Formoterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol (B127741) is a long-acting beta-2 adrenergic receptor (β2-AR) agonist renowned for its rapid onset and prolonged duration of action, making it a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This technical guide provides an in-depth exploration of the preclinical pharmacological profile of formoterol, offering a comprehensive resource for researchers and drug development professionals. By delving into its receptor binding, functional agonism, selectivity, and effects in various preclinical models, this document aims to furnish a detailed understanding of its mechanism of action and therapeutic potential.

Receptor Binding Affinity and Selectivity

Formoterol exhibits high affinity and selectivity for the β2-adrenoceptor.[2] Its binding characteristics have been extensively studied in various preclinical models, demonstrating its potent interaction with the target receptor, which underlies its therapeutic efficacy.

Quantitative Binding Data

The binding affinity of formoterol and other β-agonists to β1 and β2-adrenoceptors is summarized in the table below. The inhibition constant (Ki) and the negative logarithm of the inhibition constant (pKi) are key parameters indicating the affinity of a ligand for a receptor; a lower Ki and a higher pKi value signify higher affinity.

| Compound | Receptor Subtype | Tissue/Cell Source | Radioligand | Ki (nM) | pKi | Reference |

| Formoterol | β2 | Guinea pig lung | [3H]ICI 118,551 | 7.6 | - | [4] |

| β2 | Human recombinant | [³H]-CGP 12177 | ~1.5 | 8.8 (estimated) | [5] | |

| β2 | [125I]iodocyanopindolol-labeled bronchial membranes | [125I]iodocyanopindolol | - | 8.2 ± 0.09 | [6] | |

| β1 | - | - | - | 6.25 ± 0.06 | [6] | |

| Salbutamol (B1663637) | β2 | Guinea pig lung | [3H]ICI 118,551 | 320 | - | [4] |

| β2 | - | - | - | 5.83 ± 0.06 | [6] | |

| β1 | - | - | - | 4.71 ± 0.16 | [6] | |

| Fenoterol | β2 | Guinea pig lung | [3H]ICI 118,551 | 120 | - | [4] |

| β2 | - | - | - | 6.33 ± 0.07 | [6] | |

| β1 | - | - | - | 5.67 ± 0.05 | [6] | |

| Salmeterol (B1361061) | β2 | - | - | - | 8.3 ± 0.04 | [6] |

| β1 | - | - | - | 5.7 ± 0.04 | [6] |

Table 1: Receptor Binding Affinity of Formoterol and Other β-Agonists.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

-

Tissues (e.g., guinea pig lung) or cells expressing the target receptor are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]ICI 118,551 for β2-receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., formoterol) are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.

-

The mixture is incubated to reach equilibrium.

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Workflow for a Competitive Radioligand Binding Assay.

Functional Agonism and Potency

Formoterol is a potent and high-efficacy agonist at the β2-adrenoceptor.[2] Its functional activity is characterized by its ability to stimulate intracellular signaling pathways, leading to smooth muscle relaxation and bronchodilation.

Quantitative Functional Data

The potency of formoterol is often expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pD2). A lower EC50 or a higher pD2 value indicates greater potency.

| Compound | Assay | Tissue/Model | EC50 (nM) | pD2 | Intrinsic Activity (%) (vs. Isoprenaline) | Reference |

| Formoterol | Relaxation | Guinea pig trachea (partially contracted) | 0.28 | - | Full agonist | [4] |

| Relaxation | Guinea pig trachea (maximally contracted) | 3.0 | 8.9 ± 0.03 | 76 | [4][6] | |

| Adenylate cyclase stimulation | Guinea pig lung membranes | - | - | 89 | [4] | |

| Salbutamol | Relaxation | Guinea pig trachea (partially contracted) | 20 | - | Full agonist | [4] |

| Relaxation | Guinea pig trachea (maximally contracted) | 130 | - | 59 | [4] | |

| Adenylate cyclase stimulation | Guinea pig lung membranes | - | - | 61 | [4] | |

| Fenoterol | Relaxation | Guinea pig trachea (partially contracted) | 5.6 | - | Full agonist | [4] |

| Relaxation | Guinea pig trachea (maximally contracted) | 57 | - | 61 | [4] | |

| Adenylate cyclase stimulation | Guinea pig lung membranes | - | - | 63 | [4] | |

| Salmeterol | Relaxation | Guinea pig trachea (maximally contracted) | - | 9.2 ± 0.03 | 62 | [6] |

Table 2: Functional Potency and Efficacy of Formoterol and Other β-Agonists.

Experimental Protocol: In Vitro Organ Bath for Tracheal Smooth Muscle Relaxation

This classic pharmacological preparation is used to assess the relaxant effects of compounds on airway smooth muscle.

1. Tissue Preparation:

-

A guinea pig is euthanized, and the trachea is carefully excised.

-

The trachea is cut into rings or spiral strips and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

2. Contraction and Relaxation:

-

The tracheal preparation is allowed to equilibrate under a resting tension.

-

A contractile agent (e.g., histamine, carbachol, or prostaglandin (B15479496) F2α) is added to induce a sustained contraction.[1][6]

-

Once a stable contraction is achieved, cumulative concentrations of the test agonist (e.g., formoterol) are added to the bath, and the resulting relaxation is recorded.

3. Data Acquisition and Analysis:

-

The changes in muscle tension are measured using an isometric force transducer and recorded.

-

Concentration-response curves are constructed, and the EC50 and maximum relaxation (Emax) are calculated.

Mechanism of Action and Signaling Pathway

Formoterol exerts its therapeutic effect by activating β2-adrenoceptors, which are G-protein coupled receptors (GPCRs).[5][7] This initiates a well-defined intracellular signaling cascade.

Upon binding to the β2-AR, formoterol induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[7]

β2-Adrenergic Receptor Signaling Pathway.

In Vivo Preclinical Models

The efficacy of formoterol has been demonstrated in various in vivo preclinical models, primarily those designed to mimic asthma and COPD.

Asthma Models

In a mouse model of severe asthma induced by Aspergillus fumigatus, nebulized formoterol significantly and dose-dependently inhibited methacholine-induced airway hyperresponsiveness (AHR).[8] However, in this particular model, formoterol did not demonstrate significant anti-inflammatory or anti-remodeling effects, as evidenced by the lack of reduction in airway immune cell counts, inflammation scores, mucus hypersecretion, or pro-inflammatory cytokine levels.[8][9]

In conscious guinea pigs, formoterol was found to be 10- to 20-fold more potent than salbutamol and salmeterol at inhibiting histamine-induced bronchoconstriction.[1]

Anti-Inflammatory Effects

The anti-inflammatory properties of formoterol in preclinical models appear to be context-dependent. While some studies suggest potential anti-inflammatory effects, such as the potent inhibition of pro-inflammatory mediator release from mast cells and the inhibition of eosinophil adhesion, other studies in specific severe asthma models have not observed significant anti-inflammatory activity.[2][8]

In human lung fibroblasts, formoterol has been shown to exert an additive anti-inflammatory effect when combined with the corticosteroid budesonide (B1683875), inhibiting the upregulation of adhesion molecules ICAM-1 and VCAM-1, and the production of GM-CSF.[10] Similarly, when combined with budesonide in asthmatic patients, inhaled formoterol synergistically increased the inhibitory effect on LPS-induced cytokine secretion from peripheral blood lymphocytes.[11]

Pharmacokinetics and Safety Pharmacology

Pharmacokinetics

Following inhalation in preclinical and clinical studies, formoterol is rapidly absorbed, with a rapid onset of action within minutes.[1][12] It possesses moderate lipophilicity, which allows it to form a depot in the smooth muscle, contributing to its long duration of action of up to 12 hours.[1][2] In healthy volunteers, the terminal half-life of formoterol is approximately 10 hours.[1]

Safety Pharmacology

The primary safety concern with β2-agonists, including formoterol, is the potential for cardiac toxicity, which is related to their pharmacological activity.[13] Preclinical studies in animals have shown that high doses of formoterol can lead to increased heart rate.[13] Myocardial fibrosis was observed in male rats and dogs at high inhalation exposures.[13] However, these effects are considered to be a consequence of the exaggerated pharmacological effects (tachycardia and hypotension-induced ischemia) and are observed at doses that provide a significant safety margin for clinical use.[13]

Conclusion

The preclinical pharmacological profile of formoterol firmly establishes it as a highly potent, selective, and high-efficacy β2-adrenoceptor agonist. Its rapid onset and long duration of action are well-supported by its pharmacokinetic and receptor interaction properties. While its primary therapeutic effect is potent bronchodilation, its potential for anti-inflammatory activity, particularly in combination with corticosteroids, adds another dimension to its clinical utility. The extensive preclinical data provide a solid foundation for its successful application in the treatment of obstructive airway diseases. This technical guide serves as a comprehensive repository of this critical information for the scientific community.

References

- 1. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formoterol - Wikipedia [en.wikipedia.org]

- 4. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fast beneficial systemic anti-inflammatory effects of inhaled budesonide and formoterol on circulating lymphocytes in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

A Deep Dive into the Stereoselective Biological Activity of Formoterol Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Formoterol (B127741), a long-acting β2-adrenergic receptor (β2-AR) agonist, is a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is commercially available as a racemic mixture of its (R,R)- and (S,S)-enantiomers.[2] However, significant stereoselectivity in its pharmacological action has been established, with the therapeutic effects predominantly attributed to the (R,R)-enantiomer, also known as arformoterol (B195475).[3][4] In contrast, the (S,S)-enantiomer is considered significantly less potent.[3][5] This technical guide provides a comprehensive analysis of the enantiomer-specific effects of formoterol on cellular responses, focusing on receptor binding, downstream signaling, and functional outcomes.

Quantitative Analysis of Enantiomer-Specific Activity

The differential effects of formoterol enantiomers are most evident when examining their interaction with the β2-adrenergic receptor and their subsequent physiological effects.

| Parameter | (R,R)-Formoterol | (S,S)-Formoterol | Racemic Formoterol | Reference |

| β2-Adrenoceptor Affinity (Ki) | 2.9 nM | 3100 nM | Not explicitly stated, but activity is attributed to the (R,R)-enantiomer | [6] |

| Bronchodilator Potency | ~1000x more potent than (S,S)-enantiomer | Considered pharmacologically inert at therapeutic doses | Potency is due to the (R,R)-enantiomer | [3][5] |

| Inhibition of Bronchoconstriction (in vivo) | Potent inhibitor of histamine (B1213489) and antigen-induced bronchoconstriction | Ineffective | Less potent than (R,R)-formoterol alone | [6] |

| Sulfation Rate (Vmax/Km) by human liver phenolsulfotransferase | 0.151 | 0.74 | 0.143 | [6] |

| Minimum Lethal Intravenous (IV) Dose (in vivo) | 100 mg/kg | 50 mg/kg | Not specified | [6] |

| Terminal Half-life (urine, after inhalation) | 13.9 h | 12.3 h | Not applicable | [7] |

| Parameter | (R,R)-Formoterol (Arformoterol) 15 µg | Racemic Formoterol 12 µg | Racemic Formoterol 24 µg | Reference |

| Steady State Cmax of (R,R)-formoterol | 6.5 pg/mL | 6.2 pg/mL | 10.8 pg/mL | [8] |

| Steady State AUC(0-τ) of (R,R)-formoterol | 56.5 pg·h/mL | 46.3 pg·h/mL | 83.6 pg·h/mL | [8] |

| Mean Percent Increase in Trough FEV1 | 19.1% | 16.0% | 18.2% | [8] |

Signaling Pathways

The bronchodilatory effects of formoterol are mediated through the activation of the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR).[9][10] The (R,R)-enantiomer is a potent agonist at this receptor, initiating a signaling cascade that leads to smooth muscle relaxation.[4]

Caption: β2-Adrenergic receptor signaling cascade initiated by (R,R)-Formoterol.

The (S,S)-enantiomer has a much lower affinity for the β2-AR and is considered pharmacologically inert at therapeutic concentrations.[3][6] Some studies suggest that the (S,S)-isomer may even have properties that are inconsistent with an asthma therapeutic and could potentially antagonize the actions of the (R,R)-enantiomer.[6]

Experimental Protocols

Precise quantification of the enantiomer-specific effects of formoterol relies on robust in vitro and in vivo assays. The following sections detail the general methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of the formoterol enantiomers for the β2-AR by measuring their ability to compete with a radiolabeled ligand.

Caption: General workflow for a radioligand competitive binding assay.

a) Materials:

-

Cell Membranes: Membranes prepared from cells overexpressing the human β2-AR.

-

Radioligand: A high-affinity β2-AR antagonist, such as [125I]Iodocyanopindolol.[11]

-

Competitors: (R,R)-formoterol and (S,S)-formoterol.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

b) Procedure:

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction via differential centrifugation.

-

Incubation: Incubate a fixed amount of cell membranes with a constant concentration of the radioligand and varying concentrations of the unlabeled formoterol enantiomers.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of the formoterol enantiomers to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-AR signaling pathway.

Caption: General workflow for an adenylyl cyclase activation assay.

a) Materials:

-

Cells: A cell line endogenously or recombinantly expressing the human β2-AR.

-

Agonists: (R,R)-formoterol and (S,S)-formoterol.

-

Phosphodiesterase (PDE) inhibitor: To prevent the degradation of cAMP.

-

Lysis Buffer: To disrupt the cell membrane.

-

cAMP Detection Kit: A commercially available kit, for example, based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Plate Reader: A microplate reader compatible with the chosen detection method.

b) Procedure:

-

Cell Culture and Plating: Culture the β2-AR expressing cells and plate them into a multi-well plate.

-

Agonist Stimulation: Prepare serial dilutions of the formoterol enantiomers in an appropriate buffer containing a PDE inhibitor. Add the agonist solutions to the cells.

-

Incubation: Incubate the plate at a controlled temperature for a specified time to allow for cAMP production.

-

Cell Lysis: Add a lysis buffer to each well to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) is determined from the resulting dose-response curve.

In Vivo Bronchodilation Studies

These studies assess the ability of the formoterol enantiomers to protect against bronchoconstriction in animal models.

a) Animal Model:

-

Sensitized guinea pigs are often used as they exhibit an allergic airway response similar to human asthma.[6]

b) Procedure:

-

Sensitization: Guinea pigs are sensitized to an allergen, such as ovalbumin.

-

Drug Administration: The animals are treated with inhaled (R,R)-formoterol, (S,S)-formoterol, or racemic formoterol at various doses.

-

Bronchoconstrictor Challenge: After a set period, the animals are challenged with a bronchoconstricting agent, such as histamine or the sensitizing antigen.[6]

-

Measurement of Airway Resistance: Changes in airway resistance are measured to determine the degree of bronchoconstriction.

-

Data Analysis: The protective effect of each enantiomer is quantified by its ability to inhibit the increase in airway resistance induced by the challenge agent.

Conclusion

The biological activity of formoterol resides almost exclusively in its (R,R)-enantiomer, which is a potent and high-affinity agonist of the β2-adrenergic receptor. The (S,S)-enantiomer is significantly less active and does not contribute to the therapeutic effects of the racemic mixture. A thorough understanding of the stereoselective properties of formoterol is crucial for the development of more effective and safer respiratory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of the nuanced pharmacology of β2-AR agonists.

References

- 1. Formoterol - Wikipedia [en.wikipedia.org]

- 2. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pharmacokinetic/pharmacodynamic study comparing arformoterol tartrate inhalation solution and racemic formoterol dry powder inhaler in subjects with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis for the Prolonged Duration of Action of Foradil (Formoterol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol (B127741), the active ingredient in Foradil, is a long-acting β2-adrenergic agonist (LABA) distinguished by its rapid onset and extended 12-hour duration of action, making it a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. This technical guide delineates the molecular mechanisms underpinning this prolonged therapeutic effect. The primary basis for formoterol's long duration of action is its moderate lipophilicity, which facilitates the formation of a depot within the lipid bilayer of the cell membrane. From this reservoir, the drug molecules progressively partition to the aqueous biophase to interact with and stimulate the β2-adrenergic receptor (β2-AR). This "microkinetic" or "depot" model, combined with formoterol's high receptor binding affinity, ensures sustained bronchodilation. This document provides a comprehensive overview of the signaling pathways, receptor binding kinetics, and the key experimental evidence that substantiates this mechanism.

Core Mechanism of Action: β2-Adrenergic Receptor Signaling

Formoterol exerts its therapeutic effect by acting as a selective agonist at the β2-AR, a G protein-coupled receptor (GPCR) highly expressed in bronchial smooth muscle cells[1][4]. The binding of formoterol to the β2-AR initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP)[1][5]. The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation[1].

The "Lipid Depot" Hypothesis: Basis for Long Duration

The prolonged action of formoterol is primarily explained by the "diffusion microkinetics" or "lipid depot" model[6]. Unlike short-acting β2-agonists (SABAs) which are typically hydrophilic, formoterol possesses an amphiphilic structure with moderate lipophilicity. This property allows it to readily partition from the aqueous extracellular space into the lipid bilayer of the airway smooth muscle cell membrane[4][7].

Once within the membrane, formoterol molecules form a local depot or reservoir. From this lipid compartment, the drug can slowly and continuously "leach out" or diffuse back into the aqueous microenvironment surrounding the β2-AR, making it available for receptor binding and activation over an extended period[7]. This sustained availability of the agonist at the receptor site is the key to its 12-hour duration of action. This mechanism also explains the observed resistance of formoterol's relaxant effect to repeated washing in in-vitro muscle preparations[6].

Quantitative Data: Receptor Binding Kinetics

Formoterol exhibits high affinity and selectivity for the β2-AR. Binding studies have demonstrated that formoterol can induce a high-affinity state of the receptor, which contributes to its potent agonistic activity[8]. Its selectivity for the β2-AR over the β1-AR subtype minimizes potential cardiac side effects.

| Agonist | Receptor Subtype | Binding Affinity (pKi) | Receptor State | Reference |

| Formoterol | β2-AR | 8.2 ± 0.09 | High (pKh 9.6 ± 0.4) | [8] |

| β1-AR | 6.25 ± 0.06 | - | [8] | |

| Salmeterol (B1361061) | β2-AR | 8.3 ± 0.04 | High (pKh 10.4 ± 0.7) | [8] |

| β1-AR | 5.7 ± 0.04 | - | [8] | |

| Albuterol | β2-AR | 5.83 ± 0.06 | Low Affinity | [8] |

| β1-AR | 4.71 ± 0.16 | - | [8] |

Table 1: Comparative binding affinities of β2-agonists for human β1 and β2-adrenergic receptors. pKi is the negative logarithm of the inhibition constant, indicating binding affinity. pKh indicates the high-affinity binding state.

Experimental Protocols and Evidence

The molecular basis for formoterol's duration of action is supported by several key experimental findings.

Washout Resistance Studies

These experiments provide functional evidence for the retention of formoterol in airway tissues.

-

Objective: To determine if the relaxant effect of a β2-agonist persists after its removal from the extracellular medium.

-

Methodology:

-

Isolated airway smooth muscle tissues (e.g., guinea pig trachea or human bronchus) are mounted in an organ bath.

-

The tissue is contracted with a spasmogen (e.g., histamine (B1213489) or methacholine).

-

Formoterol is added to the bath, and the degree of muscle relaxation is measured.

-

The tissue is then subjected to repeated washing cycles to remove the free drug from the bath.

-

The persistence of the relaxant effect is monitored over time.

-

-

Results for Formoterol: Formoterol demonstrates significant resistance to washout, with the relaxant effect persisting for many hours despite repeated washing[6]. This supports the hypothesis that the drug is retained within the tissue, likely in the lipid membrane, from where it continues to activate the receptors.

Radioligand Binding Assays

These assays are used to quantify the binding affinity of a ligand (like formoterol) to its receptor.

-

Objective: To determine the inhibition constant (Ki) of formoterol for the β2-AR.

-

Methodology (Competitive Binding):

-

Prepare membranes from cells expressing a high density of β2-AR (e.g., rat lung membranes)[9].

-

Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [125I]iodocyanopindolol).

-

Add increasing concentrations of unlabeled formoterol to the incubation mixture. Formoterol will compete with the radioligand for binding to the β2-AR.

-

After reaching equilibrium, separate the membrane-bound radioactivity from the free radioactivity by rapid filtration.

-

Measure the bound radioactivity using a gamma counter.

-

The data are used to generate a competition curve, from which the IC50 (concentration of formoterol that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

-

Results for Formoterol: These assays confirm the high affinity of formoterol for the β2-AR, as shown in Table 1[8].

Molecular Dynamics Simulations

Computational studies have provided further insight into how different β2-agonists interact with the cell membrane and the receptor.

-

Objective: To model the behavior of formoterol within a lipid bilayer and its approach to the β2-AR binding site.

-

Methodology: Molecular dynamics (MD) simulations use classical mechanics to model the atomic-level movements of the drug, lipid molecules, and receptor over time.

-

Key Findings: These simulations support the depot hypothesis by showing that formoterol has favorable energy profiles for partitioning into and residing within the membrane[4]. Interestingly, these studies also highlight differences between formoterol and salmeterol. While both are lipophilic, simulations suggest formoterol primarily accesses the receptor's binding pocket from the aqueous phase, consistent with its rapid onset of action[10]. In contrast, salmeterol is proposed to access the binding site via a lateral path from within the membrane bilayer[4][10].

Conclusion

The long duration of action of this compound (formoterol) is a multifactorial phenomenon rooted in its unique physicochemical properties. The core molecular basis is the "lipid depot" hypothesis , whereby formoterol's moderate lipophilicity allows it to accumulate in the cell membrane, creating a reservoir from which it slowly partitions to continuously activate the β2-adrenergic receptor. This sustained receptor stimulation is further supported by formoterol's high binding affinity . This combination of pharmacokinetic behavior at the cellular level and potent pharmacodynamic interaction with the receptor provides a robust explanation for its 12-hour therapeutic window, distinguishing it from short-acting agonists and providing a key advantage in the long-term management of obstructive airway diseases.

References

- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 2. Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of drug-receptor interactions of long-acting beta2 sympathomimetics in isolated receptor membranes: evidence against prolonged effects of salmeterol and formoterol on receptor-coupled adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β 2-Adrenergic Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Foradil's (Formoterol) Impact on Mast Cell Inflammatory Mediator Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foradil, with its active ingredient formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) primarily utilized for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD). Beyond its well-documented impact on airway smooth muscle, formoterol exhibits significant anti-inflammatory properties by stabilizing mast cells and inhibiting the release of a cascade of inflammatory mediators. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying formoterol's effects on mast cells, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The evidence presented underscores formoterol's dual therapeutic action, offering both symptomatic relief and a degree of inflammatory control.

Core Mechanism of Action: β2-Adrenoceptor Agonism and cAMP Elevation

Formoterol exerts its mast cell-stabilizing effects through its action as a potent and full agonist at the β2-adrenoceptors expressed on the mast cell surface.[1] The binding of formoterol to these receptors initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent elevation of intracellular cAMP levels is the critical event that leads to the inhibition of mast cell degranulation and the release of pre-formed and newly synthesized inflammatory mediators.[1]

Signaling Pathway of Formoterol in Mast Cells

Caption: Formoterol's signaling cascade in mast cells.

Quantitative Analysis of this compound's Inhibitory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of formoterol on the release of key inflammatory mediators from mast cells.

Table 1: Inhibition of Histamine (B1213489) Release from Human Lung Mast Cells

| Agonist | Concentration Range (M) | IC50 (M) | Maximum Inhibition (%) | Potency Relative to Isoprenaline | Reference |

| Formoterol | 10⁻¹⁰ - 10⁻⁶ | 2 x 10⁻¹¹ | Full Agonist | ~10-fold more potent | [1][2] |

| Salbutamol (B1663637) | - | 8.5 x 10⁻⁹ | - | - | [2] |

Table 2: Effect on Prostaglandin D2 (PGD2) and Cysteinyl Leukotriene (cys-LT) Generation in Human Lung Mast Cells

| Mediator | Formoterol Concentration | % Inhibition | Notes | Reference |

| PGD2 | Not specified | Effective inhibitor | Formoterol was an effective inhibitor of IgE-dependent PGD2 generation. | [3] |

| cys-LTs | Not specified | Effective inhibitor | Formoterol was an effective inhibitor of IgE-dependent cys-LT generation. | [3] |

Note: One study reported that the (S,S)-enantiomer of formoterol enhanced the production of IL-4, histamine, and PGD2 in murine and human mast cells, which contrasts with the inhibitory effects of racemic formoterol.[4]

Table 3: Impact on Intracellular cAMP Levels in Human Lung Mast Cells

| Agonist (Concentration) | % Increase in cAMP over Basal | P-value | Reference |

| Formoterol (10⁻⁵ M) | 321 ± 89 | <0.05 | [1] |

| Isoprenaline (10⁻⁵ M) | 361 ± 90 | <0.05 | [1] |

| Salmeterol (B1361061) (10⁻⁵ M) | 64 ± 24 | >0.05 | [1] |

Detailed Experimental Protocols

This section outlines a generalized protocol for investigating the effects of formoterol on IgE-mediated inflammatory mediator release from human lung mast cells, synthesized from established methodologies.

Isolation and Culture of Human Lung Mast Cells

-

Tissue Acquisition: Obtain macroscopically normal human lung tissue from patients undergoing thoracic surgery, with appropriate ethical approval and patient consent.

-

Tissue Dissociation: Mince the lung parenchyma into small fragments and subject it to enzymatic digestion using a cocktail of enzymes such as collagenase, elastase, and hyaluronidase.

-

Cell Purification: Purify the dispersed lung cells by density gradient centrifugation over a Percoll gradient.

-

Mast Cell Enrichment: Further enrich the mast cell population using immunomagnetic selection for c-kit (CD117) positive cells or by fluorescence-activated cell sorting (FACS).

-

Cell Culture: Culture the purified mast cells in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum, antibiotics, and stem cell factor (SCF) to maintain viability and phenotype.

IgE-Dependent Mast Cell Activation and Mediator Release Assay

-

Sensitization: Sensitize the cultured human lung mast cells overnight with human IgE at an optimal concentration (e.g., 1 µg/mL).

-

Washing: Wash the cells to remove unbound IgE.

-

Pre-incubation with Formoterol: Pre-incubate the sensitized mast cells with varying concentrations of formoterol or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Activation: Trigger mast cell degranulation by adding an anti-IgE antibody.

-

Termination of Reaction: Stop the reaction by placing the cells on ice and centrifuging to pellet the cells.

-

Mediator Quantification: Collect the supernatant and quantify the released mediators.

-

Histamine: Measured by enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Prostaglandin D2: Measured by ELISA or liquid chromatography-mass spectrometry (LC-MS).

-

Cysteinyl Leukotrienes: Measured by ELISA.

-

Cytokines (e.g., TNF-α, IL-4, IL-5, IL-13): Measured by ELISA or multiplex bead array assays.

-

Experimental Workflow for Assessing this compound's Effect on Mast Cell Mediator Release

Caption: A typical experimental workflow for evaluating this compound's effects.

Discussion and Future Directions